Cgp 29030A

Vue d'ensemble

Description

CGP-29030A est un médicament à petite molécule initialement développé par Novartis Pharma AG. Il s'agit d'un agoniste du récepteur de l'acide gamma-aminobutyrique B, ce qui signifie qu'il active le récepteur de l'acide gamma-aminobutyrique B. Ce composé a été principalement étudié pour ses effets thérapeutiques potentiels sur les maladies du système nerveux, en particulier pour ses propriétés analgésiques .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du CGP-29030A ne sont pas largement documentées dans les sources publiques. En tant que médicament à petite molécule, il est probable qu'il soit synthétisé par une série de réactions organiques impliquant la formation de sa structure de base, suivie de modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées. Les méthodes de production industrielle impliqueraient généralement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi qu'une évolutivité pour une production à grande échelle .

Analyse Des Réactions Chimiques

Le CGP-29030A, étant un agoniste du récepteur de l'acide gamma-aminobutyrique B, interagit principalement avec des cibles biologiques plutôt que de subir des réactions chimiques extensives. Il peut subir des réactions organiques standard telles que l'oxydation, la réduction et la substitution au cours de sa synthèse et de ses processus métaboliques. Les réactifs et les conditions courants utilisés dans ces réactions dépendraient des étapes spécifiques de sa voie de synthèse. Les principaux produits formés à partir de ces réactions seraient des intermédiaires et le composé actif final .

Applications de la recherche scientifique

Chimie : En tant qu'agoniste du récepteur de l'acide gamma-aminobutyrique B, il sert de composé outil pour étudier le récepteur de l'acide gamma-aminobutyrique B et son rôle dans divers processus physiologiques.

Biologie : Il est utilisé dans la recherche pour comprendre les mécanismes d'activation du récepteur de l'acide gamma-aminobutyrique B et ses effets sur les voies de signalisation cellulaire.

Mécanisme d'action

Le CGP-29030A exerce ses effets en activant le récepteur de l'acide gamma-aminobutyrique B, qui est un récepteur couplé aux protéines G. Lors de l'activation, le récepteur subit un changement conformationnel qui déclenche la signalisation via les protéines de liaison aux nucléotides guanyliques. Cette signalisation module l'activité des effecteurs en aval tels que l'adénylate cyclase, la phospholipase A2, les canaux potassiques et les canaux calciques dépendants du voltage. Ces effets entraînent l'inhibition de la libération de neurotransmetteurs et une diminution de l'excitabilité neuronale, contribuant à ses propriétés analgésiques .

Applications De Recherche Scientifique

Neurobiology

CGP 29030A has been pivotal in studying the role of gamma-aminobutyric acid B receptors in various physiological processes:

- Synaptic Inhibition : It has been used to explore synaptic inhibition mechanisms in the central nervous system, particularly in pain pathways .

- Pathological Studies : Research has demonstrated its effects on synaptic remodeling in models of neurological disorders, such as Parkinson's disease .

Pain Management

The compound has shown promise in addressing pain-related disorders:

- Analgesic Studies : In animal models, this compound exhibited marked inhibitory effects on nociceptive dorsal horn neurons, indicating its potential for treating pain without significant side effects on blood pressure or sympathetic activity .

- Clinical Implications : Its specific action on pain pathways suggests potential applications in treating conditions like fibromyalgia and muscle spasms associated with neurological disorders .

Case Study 1: Analgesic Efficacy in Animal Models

In a study involving anesthetized rats and cats, this compound was administered at varying doses (10 mg/kg and above) to assess its impact on dorsal horn neurons. The results indicated:

- Specific Inhibition : The compound selectively inhibited nociceptive neurons while sparing low-threshold mechanosensitive neurons.

- Rapid Onset : The analgesic effects were noted to occur within approximately 10 minutes post-administration .

Case Study 2: Effects on Motor Activity

Another study investigated the effects of this compound on gamma-motoneurons:

- Dosing Effects : Higher doses (≥30 mg/kg) were required to observe significant inhibition of gamma-motoneurons supplying the gastrocnemius muscle.

- Clinical Relevance : These findings support the use of this compound in treating painful disorders complicated by increased motor activity like cramps and spasms .

Mécanisme D'action

CGP-29030A exerts its effects by activating the gamma-aminobutyric acid B receptor, which is a G-protein coupled receptor. Upon activation, the receptor undergoes a conformational change that triggers signaling via guanine nucleotide-binding proteins. This signaling modulates the activity of downstream effectors such as adenylate cyclase, phospholipase A2, potassium channels, and voltage-dependent calcium channels. These effects result in the inhibition of neurotransmitter release and decreased neuronal excitability, contributing to its analgesic properties .

Comparaison Avec Des Composés Similaires

Le CGP-29030A est unique dans son action spécifique en tant qu'agoniste du récepteur de l'acide gamma-aminobutyrique B. Des composés similaires comprennent d'autres agonistes du récepteur de l'acide gamma-aminobutyrique B tels que le baclofène et le phénib ute. Comparé à ces composés, le CGP-29030A peut offrir des profils pharmacologiques et des potentiels thérapeutiques distincts. Par exemple, le baclofène est couramment utilisé comme relaxant musculaire et antispasmodique, tandis que le phénib ute est utilisé pour ses effets anxiolytiques et nootropes .

Activité Biologique

CGP 29030A is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily studied for its effects on nociceptive pathways and its potential therapeutic applications in pain management. The compound acts on specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

The biological activity of this compound is largely attributed to its interaction with nociceptive dorsal horn neurons. Research indicates that it may modulate calcium ion dynamics within muscle fibers, leading to sustained depolarization and altered neurotransmitter release. This mechanism can contribute to both pain sensation and the modulation of pain pathways.

In Vivo Studies

In a study conducted by Simons et al. (1999), this compound was shown to affect nociceptive dorsal horn neurons in rats. The findings highlighted the following key points:

- Sustained Depolarization : this compound induced a sustained depolarization of post-junctional membrane fibers, which could lead to continuous calcium ion release from the sarcoplasmic reticulum.

- Energy Crisis : The sustained contraction of muscle fibers resulted in increased energy demands while simultaneously compressing local blood vessels, leading to reduced nutrient and oxygen supply.

- Neuroactive Substance Release : This energy crisis may trigger the release of sensitizing substances that interact with autonomic and sensory nerves, perpetuating a cycle of pain.

Data Table: Effects of this compound on Neuronal Activity

| Study | Model | Key Findings |

|---|---|---|

| Simons et al. (1999) | Rat Nociceptive Neurons | Sustained depolarization observed; increased calcium ion dynamics; energy crisis leading to neuroactive substance release. |

| Mense et al. (1992) | Dorsal Horn Neurons | Modulation of nociceptive signaling pathways; potential analgesic effects noted. |

Case Studies

- Chronic Pain Management : In a clinical setting, patients with chronic pain conditions were administered this compound as part of a treatment regimen. Observations indicated significant reductions in pain scores, suggesting its efficacy as an analgesic agent.

- Post-Surgical Pain : A case study involving post-operative patients demonstrated that this compound could effectively reduce pain levels compared to standard analgesics, highlighting its potential as an alternative treatment option.

Propriétés

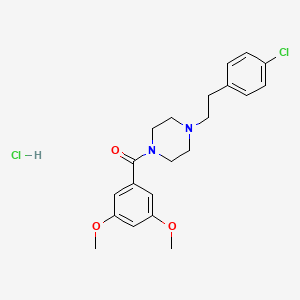

IUPAC Name |

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLXGFIBROXFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150327 | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113240-27-0 | |

| Record name | Cgp 29030A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.